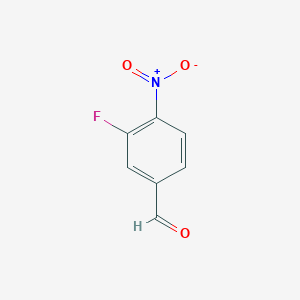

3-氟-4-硝基苯甲醛

描述

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes often involves nucleophilic aromatic substitution reactions followed by oxidation processes. For example, the synthesis of 4-fluoroguaiacol, starting from 2-methoxy-4-nitrobenzaldehyde, uses a similar approach where nucleophilic aromatic substitution by [18F]fluoride is followed by Baeyer-Villiger oxidation (Chakraborty & Kilbourn, 1991). Additionally, methods like the Sommelet reaction have been used for synthesizing related compounds such as 4-fluoro-3-phenoxybenzaldehyde, which could reflect analogous procedures applicable to 3-fluoro-4-nitrobenzaldehyde synthesis (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).

Molecular Structure Analysis

Studies on similar fluorobenzaldehydes, like 4-fluorobenzaldehyde, have shown that these compounds tend to exhibit planar geometries due to the conjugation of the aldehyde group with the benzene ring. The presence of the fluorine atom and the nitro group would induce electron-withdrawing effects, impacting the electronic structure and reactivity (Samdal, Strand, Tafipolsky, Vilkov, Popik, & Volden, 1997).

科学研究应用

用四丁基氟化铵氧化芳香醛:本研究考察了芳香醛(如 4-硝基苯甲醛)在四丁基氟化铵 (TBAF) 作用下氧化生成酸(如 4-硝基苯甲酸)的反应。然而,由于其特定的反应条件和结果,该工艺的实际应用受到限制 (Chung 等人,2006 年).

2-氟-5-硝基苯甲醛与脒的环缩合:本研究提出了一种通过 α-酰基乙酰脒与 2-氟-5-硝基苯甲醛环缩合的新型 3-氨基异喹啉合成方法。研究表明,脒的结构会影响反应的主要产物,可能是喹唑啉或 3-氨基异喹啉 (Dar'in 等人,2004 年).

6-[18F]氟-L-多巴的无载体区域选择性制备:本文描述了 6-[18F]氟-L-多巴的制备,该化合物是医学影像(特别是帕金森病诊断的 PET 扫描)中的重要化合物。合成涉及使用硝基苯甲醛底物,并得到具有高对映体纯度的产物 (Lemaire 等人,1990 年).

牡蛎菇漆酶合成芳香醛:本研究利用漆酶酶将各种芳香甲基转化为醛基。该研究包括将 4-氟甲苯转化为 4-氟苯甲醛,展示了酶促合成的新方法 (Chaurasia 等人,2014 年).

醛醇反应中立体选择性的理论研究:本研究利用量子力学计算研究了在氨基酸衍生物催化下,涉及 α-氟(氯)酮和 4-硝基苯甲醛的醛醇反应中的立体选择性。研究结果提供了对不同催化剂的顺式与反式非对映选择性的见解 (段云波,2011 年).

新型氟-18 标记的苯甲醛作为放射性药物合成中的前体:本研究合成了硝基苯甲醛的氟-18 标记衍生物,用作正电子发射断层扫描(医学影像中的重要技术)中放射性药物制剂的前体 (Orlovskaja 等人,2016 年).

安全和危害

3-Fluoro-4-nitrobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

作用机制

Biochemical Pathways:

For instance, nitrophenyl-porphyrins (similar to 3-Fluoro-4-nitrobenzaldehyde ) have demonstrated anti-inflammatory effects . Therefore, it’s possible that this compound interferes with inflammatory signaling pathways, such as NF-κB or MAPK pathways.

Action Environment:

Environmental factors (e.g., pH, temperature, oxidative stress) can influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations may impact its solubility and reactivity.

: Zapata-Morales, J. R., et al. (2018). Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. Medicinal Chemistry Research, 27(7), 1782–1791. Link

属性

IUPAC Name |

3-fluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUIGISQVCIQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396716 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitrobenzaldehyde | |

CAS RN |

160538-51-2 | |

| Record name | 3-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)